REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[NH2:8][C:9]1[C:18]([CH3:19])=[CH:17][C:16]([Br:20])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12].C([O-])(=O)C.[K+].[N+:26]([O-])(OCCC(C)C)=O>C(Cl)(Cl)Cl>[Br:20][C:16]1[CH:17]=[C:18]2[C:9](=[C:10]([C:11]([O:13][CH3:14])=[O:12])[CH:15]=1)[NH:8][N:26]=[CH:19]2 |f:2.3|
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1C)Br
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
Potassium acetate
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(OCCC(C)C)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature after overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
The beige solid formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=NNC2=C(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |